

Spectroscopic Profile of 2-Mercaptopropionic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Mercaptopropionic acid

Cat. No.: B108652

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This guide provides a comprehensive overview of the spectroscopic data for **2-Mercaptopropionic acid** (Thiolactic acid), a vital compound in various research and development applications, including pharmaceuticals and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Data Presentation

The spectroscopic data for **2-Mercaptopropionic acid** is summarized in the tables below, offering a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data for **2-Mercaptopropionic Acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~10.0-12.0	Broad Singlet	1H	-	Carboxylic Acid (-COOH)
~3.6	Quartet	1H	~7.4	Methine Proton (-CH)
~2.2	Doublet	1H	~8.8	Thiol Proton (-SH)
~1.5	Doublet	3H	~7.4	Methyl Protons (-CH ₃)

Solvent: CDCl₃. Data sourced from publicly available spectral databases.[\[1\]](#)[\[2\]](#)

¹³C NMR Spectral Data for 2-Mercaptopropionic Acid

Chemical Shift (δ) ppm	Carbon Assignment
~178	Carboxylic Carbon (C=O)
~39	Methine Carbon (-CH)
~22	Methyl Carbon (-CH ₃)

Solvent: CDCl₃. Data sourced from publicly available spectral databases.[\[3\]](#)

Infrared (IR) Spectroscopy

Key IR Absorption Bands for 2-Mercaptopropionic Acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
2900-3300	Broad	O-H stretch (Carboxylic Acid)
2550-2600	Weak	S-H stretch (Thiol)
1700-1725	Strong	C=O stretch (Carboxylic Acid)
1400-1450	Medium	C-H bend (Methyl/Methine)
1200-1300	Medium	C-O stretch

Sample Preparation: Neat liquid or liquid film.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Mass Spectrometry (MS)

Mass Spectral Data for **2-Mercaptopropionic Acid** (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
106	~35-40	[M] ⁺ (Molecular Ion)
61	100	[M - COOH] ⁺
45	~20-25	[COOH] ⁺
33	~5-10	[SH] ⁺

Ionization Method: Electron Ionization (EI).[\[7\]](#)[\[8\]](#)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are designed to be adaptable to standard laboratory instrumentation.

NMR Spectroscopy Protocol

- Sample Preparation:
 - For ¹H NMR, accurately weigh 10-20 mg of **2-Mercaptopropionic acid**. For ¹³C NMR, a larger sample of 50-100 mg is recommended.

- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube.
- Add a small amount of Tetramethylsilane (TMS) as an internal standard ($\delta = 0.0$ ppm).
- Data Acquisition:
 - Place the NMR tube in the spectrometer.
 - Tune and shim the instrument to achieve optimal magnetic field homogeneity.
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time will be necessary.[\[9\]](#)[\[10\]](#)

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Instrument Preparation:
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.[\[11\]](#)
- Sample Application:
 - Place a small drop of neat **2-Mercaptopropionic acid** directly onto the center of the ATR crystal.
- Data Acquisition:
 - Acquire the IR spectrum over the desired range (typically $4000\text{--}400\text{ cm}^{-1}$).
 - Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high-quality spectrum.
- Cleaning:

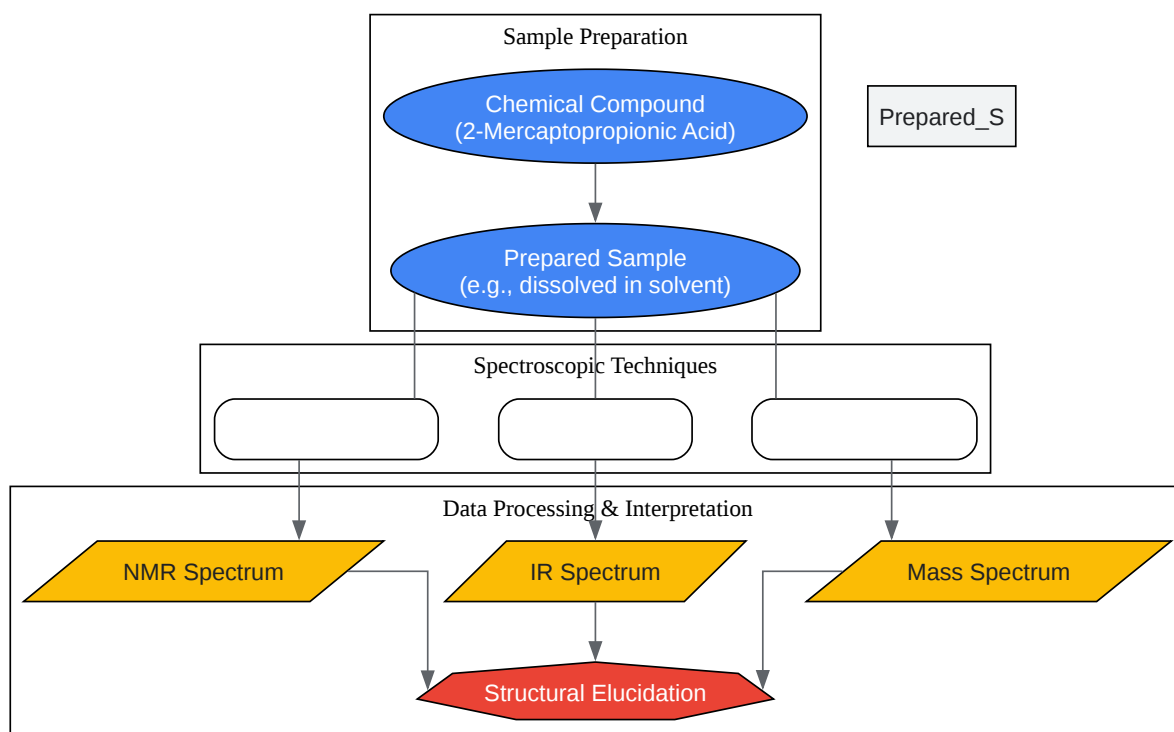
- After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.[12]

Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction:
 - Introduce a small amount of **2-Mercaptopropionic acid** into the mass spectrometer. This can be done via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.[13]
- Ionization:
 - The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.[14][15][16][17]
- Mass Analysis:
 - The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
- Detection:
 - The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-Mercaptopropionic acid**.



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A generalized workflow for spectroscopic analysis.

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